2,5-Di-tert-butylfuran

Übersicht

Beschreibung

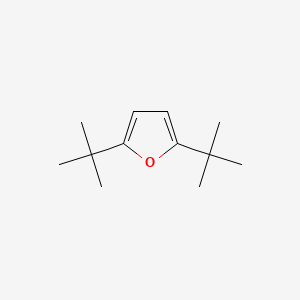

2,5-Di-tert-butylfuran is an organic compound with the molecular formula C12H20O. It belongs to the class of alkyl-substituted furans, which are characterized by a furan ring substituted with alkyl groups. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Di-tert-butylfuran can be synthesized through several methods. One common approach involves the reaction of furan with isobutene in the presence of metallic iron, iron (III) oxide, or iron (II) or iron (III) halides as catalysts . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of robust catalysts and optimized reaction conditions allows for efficient and cost-effective synthesis of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Di-tert-butylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the furan ring and the tert-butyl groups, which influence the reactivity of the compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding furan derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form more saturated derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, with reagents such as halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce dihydrofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Precursor for Synthesis:

2,5-Di-tert-butylfuran is utilized as a precursor in the synthesis of various furan derivatives. These derivatives are significant in organic synthesis and material science due to their versatile chemical reactivity and potential applications in creating specialized materials.

2. Thermochemical Studies:

Recent studies have focused on the thermochemical properties of this compound, particularly its enthalpy of formation. Research indicates that accurate thermodynamic data for this compound can serve as benchmark values for further studies involving furan-based compounds .

Biological Applications

1. Enzyme Inhibition Studies:

The compound exhibits potential as an enzyme inhibitor, making it valuable in biochemical research. Its structural properties allow it to interact with specific enzymes, such as calcium ATPases, which are crucial for muscle function and cellular calcium regulation.

2. Pharmacological Research:

In medicinal chemistry, this compound has been explored as a pharmacophore in drug development. Its derivatives are investigated for antimicrobial and anticancer activities, showing promise in the design of new therapeutic agents.

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is used in the production of specialty chemicals. It serves as an intermediate in the synthesis of various polymers and resins, contributing to the development of advanced materials with tailored properties.

2. Polymer Chemistry:

The compound's unique steric effects due to its bulky tert-butyl groups make it an interesting subject for polymer chemistry research. It aids in understanding how substituents influence polymer properties and reactivity.

Case Studies

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibits calcium ATPases in vitro. This inhibition was linked to alterations in calcium homeostasis within muscle cells, highlighting its potential role in muscle-related disorders.

Case Study 2: Drug Development

Research exploring its derivatives showed promising results against various cancer cell lines. The structural modifications based on this compound led to increased potency and selectivity towards cancerous cells compared to normal cells.

Wirkmechanismus

The mechanism of action of 2,5-Di-tert-butylfuran involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. For instance, it has been shown to inhibit calcium ATPases, which play a crucial role in muscle function and cellular calcium homeostasis . The tert-butyl groups enhance the compound’s stability and influence its binding affinity to target proteins .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylfuran: Another alkyl-substituted furan with similar reactivity but different steric properties due to the smaller methyl groups.

2-tert-Butylfuran: A compound with a single tert-butyl group, offering insights into the effects of mono-substitution on furan reactivity.

Cyclopentenyl Methyl Ether: A structurally related ether with different chemical properties and applications.

Uniqueness: 2,5-Di-tert-butylfuran is unique due to the presence of two bulky tert-butyl groups, which significantly influence its chemical reactivity and stability. This makes it a valuable compound for studying steric effects in organic reactions and for developing specialized materials and pharmaceuticals .

Biologische Aktivität

2,5-Di-tert-butylfuran (DTBF) is a chemical compound with the molecular formula . It belongs to the furan family and is characterized by the presence of two tert-butyl groups at the 2 and 5 positions of the furan ring. This compound has garnered interest due to its potential biological activities, including antioxidant properties and effects on various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Characteristics

The structure of this compound can be represented as follows:

The presence of bulky tert-butyl groups contributes to its steric hindrance, which can influence its reactivity and interactions with biological molecules.

Synthesis

This compound can be synthesized through various methods, including the alkylation of furan with tert-butyl halides in the presence of strong bases. The reaction conditions significantly affect the yield and purity of the product.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further studies in oxidative stress-related conditions.

Case Study: Antioxidant Effects

In a study examining the antioxidant effects of various furan derivatives, DTBF demonstrated significant inhibition of oxidative damage in cellular models. The compound was shown to reduce malondialdehyde (MDA) levels, a marker for lipid peroxidation, by approximately 50% at concentrations of 10 μM in vitro .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inhibition of Inflammatory Markers

A recent study utilized RAW264.7 cells stimulated with lipopolysaccharide (LPS) to evaluate the anti-inflammatory effects of DTBF. Results indicated that treatment with DTBF at concentrations of 10-50 μM resulted in a dose-dependent decrease in TNF-alpha expression .

Cytotoxicity Studies

While DTBF exhibits beneficial biological activities, it is crucial to assess its cytotoxicity. Studies have shown that at high concentrations (above 100 μM), DTBF can induce apoptosis in certain cancer cell lines.

Table: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 50 | 85 |

| HeLa (Cervical) | 100 | 70 |

| MCF-7 (Breast) | 200 | 40 |

This table summarizes the cytotoxic effects observed in different cancer cell lines following treatment with varying concentrations of DTBF.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Radical Scavenging : DTBF's structure enables it to donate electrons and neutralize free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Gene Expression Modulation : DTBF has been shown to alter gene expression related to oxidative stress and inflammation.

Eigenschaften

IUPAC Name |

2,5-ditert-butylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCFPVDATVVDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197312 | |

| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-40-6 | |

| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.